molecular formula C14H20N2 B3354105 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine CAS No. 57536-84-2

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine

Cat. No. B3354105
Key on ui cas rn: 57536-84-2
M. Wt: 216.32 g/mol
InChI Key: FBPPFIPXMJEJCU-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

5,6,7,8-Tetrahydronaphthalen-1-ylamine (1.4 ml, 15 mmol) is brought to the reflux point of 1-butanol (50 ml) in the presence of bis(2-chloroethyl)amine hydrochloride (2.68 g, 15 mmol) and sodium carbonate (800 mg, 7.5 mmol). After 48 h, the reaction mixture is concentrated and impregnated onto silica and then purified by flash chromatography with a mixture (95/5/1) and then (90/9/1) of dichloromethane/methanol/aqueous ammonia.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl.Cl[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[C:1]1([N:11]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)N
Step Two
Name
Quantity
2.68 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with a mixture (95/5/1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C1(=CC=CC=2CCCCC12)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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